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Compound of Interest

Compound Name: Pyridine 2

Cat. No.: B15356453 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Spectroscopic Data for Key 2-Substituted Pyridine Standards

This guide provides a comprehensive comparison of spectroscopic data for a selection of

common 2-substituted pyridine standards. The data presented is essential for the identification,

characterization, and quality control of these important chemical building blocks in research

and drug development.

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for various 2-substituted pyridine

standards, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR and ¹³C NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The chemical shifts (δ) in parts per million (ppm) are indicative

of the chemical environment of the nuclei.
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

2-Chloropyridine CDCl₃

8.39 (ddd, J=4.8, 2.0,

0.7 Hz, 1H), 7.64 (td,

J=7.8, 2.0 Hz, 1H),

7.23 (d, J=7.8 Hz,

1H), 7.16 (ddd, J=7.8,

4.8, 0.7 Hz, 1H)

152.0, 149.8, 139.2,

123.0, 122.6

2-Bromopyridine CDCl₃

8.36 (ddd, J=4.8, 2.1,

0.8 Hz, 1H), 7.56 (td,

J=7.8, 2.1 Hz, 1H),

7.49 (d, J=7.8 Hz,

1H), 7.26 (ddd, J=7.8,

4.8, 0.8 Hz, 1H)

150.3, 142.4, 138.6,

128.4, 122.8

2-Aminopyridine CDCl₃

8.10 (d, J=4.9 Hz,

1H), 7.42 (t, J=7.8 Hz,

1H), 6.62 (d, J=8.4

Hz, 1H), 6.55 (dd,

J=7.8, 4.9 Hz, 1H),

4.45 (br s, 2H)

158.4, 148.5, 137.9,

113.8, 108.9

2-Methylpyridine CDCl₃

8.51 (d, J=4.9 Hz,

1H), 7.58 (td, J=7.7,

1.8 Hz, 1H), 7.12-7.07

(m, 2H), 2.53 (s, 3H)

159.4, 149.2, 136.5,

121.8, 121.3, 24.6

2-Cyanopyridine CDCl₃

8.74 (d, J=4.9 Hz,

1H), 7.88 (td, J=7.8,

1.7 Hz, 1H), 7.75 (d,

J=7.8 Hz, 1H), 7.58

(ddd, J=7.8, 4.9, 0.9

Hz, 1H)

151.0, 137.0, 133.3,

128.2, 126.8, 117.0

2-Acetylpyridine CDCl₃ 8.68 (d, J=4.8 Hz,

1H), 8.02 (d, J=7.9

Hz, 1H), 7.82 (td,

J=7.7, 1.7 Hz, 1H),

200.2, 153.5, 148.9,

136.8, 127.1, 121.8,

26.0
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7.45 (ddd, J=7.7, 4.8,

1.2 Hz, 1H), 2.72 (s,

3H)

2-Hydroxypyridine DMSO-d₆

11.75 (br s, 1H), 7.41

(dd, J=6.7, 2.0 Hz,

1H), 7.30 (td, J=8.4,

2.0 Hz, 1H), 6.33 (d,

J=8.4 Hz, 1H), 6.18

(dd, J=8.4, 6.7 Hz,

1H)

163.2, 140.9, 138.8,

118.5, 105.5

2-Ethylpyridine CDCl₃

8.52 (d, J=4.9 Hz,

1H), 7.59 (td, J=7.7,

1.8 Hz, 1H), 7.15-7.08

(m, 2H), 2.83 (q,

J=7.6 Hz, 2H), 1.32 (t,

J=7.6 Hz, 3H)

162.0, 149.1, 136.3,

122.6, 121.0, 31.5,

14.1

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule,

providing information about its functional groups. The table below lists characteristic absorption

bands (in cm⁻¹).
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Compound State/Method
Key IR Absorption Bands
(cm⁻¹)

2-Chloropyridine Neat

3060 (C-H aromatic), 1575,

1560, 1455, 1420 (C=C, C=N

ring stretching), 1145 (C-Cl

stretch)

2-Bromopyridine Neat

3055 (C-H aromatic), 1570,

1555, 1450, 1415 (C=C, C=N

ring stretching), 1130 (C-Br

stretch)

2-Aminopyridine KBr Pellet

3440, 3300 (N-H stretch), 3050

(C-H aromatic), 1620 (N-H

bend), 1590, 1560, 1480, 1440

(C=C, C=N ring stretching)

2-Methylpyridine Neat

3050, 2970 (C-H

aromatic/aliphatic), 1590,

1570, 1475, 1430 (C=C, C=N

ring stretching)

2-Cyanopyridine KBr Pellet

3060 (C-H aromatic), 2230

(C≡N stretch), 1580, 1565,

1470, 1435 (C=C, C=N ring

stretching)

2-Acetylpyridine Neat

3060 (C-H aromatic), 1700

(C=O stretch), 1585, 1565,

1465, 1430 (C=C, C=N ring

stretching)

2-Hydroxypyridine KBr Pellet

3400-2500 (O-H, N-H broad),

1650 (C=O stretch), 1600,

1540 (C=C, C=N ring

stretching)

2-Ethylpyridine Neat 3055, 2970, 2930, 2870 (C-H

aromatic/aliphatic), 1590,
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1570, 1475, 1435 (C=C, C=N

ring stretching)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of molecular weight and fragmentation patterns.

Compound Ionization Mode
Molecular Ion (M⁺)
(m/z)

Key Fragment Ions
(m/z)

2-Chloropyridine EI 113/115 78, 51

2-Bromopyridine EI 157/159 78, 51

2-Aminopyridine EI 94 67, 40

2-Methylpyridine EI 93 92, 66, 65

2-Cyanopyridine EI 104 77, 51

2-Acetylpyridine EI 121 106, 78, 51

2-Hydroxypyridine EI 95 67, 40

2-Ethylpyridine EI 107 92, 78, 65

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing

information about electronic transitions within the molecule.
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Compound Solvent λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

2-Chloropyridine[1] Not Specified ~265 Not Specified

2-Bromopyridine[2] Not Specified ~265 Not Specified

2-Aminopyridine[3] Ethanol 235, 299 ~8,000, ~4,000

2-Methylpyridine[4] Aqueous 263 Not Specified

2-Cyanopyridine[5] Cyclohexane 265, 278 (shoulder) 2,750, 339

2-Acetylpyridine[6] Cyclohexane 227 7,500

2-Hydroxypyridine[7] Not Specified ~225, ~295 Not Specified

2-Ethylpyridine Not Specified
Data not readily

available
Not Specified

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of the 2-substituted pyridine standard into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent should be based on the solubility of the analyte and should not have

signals that overlap with the analyte's signals.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Setup:
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Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of the liquid 2-substituted pyridine standard onto a clean, dry salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film.

Sample Preparation (KBr Pellet for Solids):

Grind a small amount (1-2 mg) of the solid 2-substituted pyridine standard with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Place the prepared sample (salt plates or KBr pellet) in the spectrometer's sample holder.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction:

For volatile compounds, a gas chromatography (GC) inlet is commonly used. The sample

is injected into the GC, which separates the components before they enter the mass

spectrometer.

For less volatile or thermally labile compounds, direct infusion or liquid chromatography

(LC) introduction may be used.

Ionization:

Electron Ionization (EI) is a common technique for volatile compounds, where high-energy

electrons bombard the sample molecules, causing ionization and fragmentation.

Data Acquisition:

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a dilute solution of the 2-substituted pyridine standard in a suitable UV-

transparent solvent (e.g., ethanol, cyclohexane, water). The concentration should be

adjusted to yield an absorbance reading in the optimal range of the instrument (typically

0.1 to 1.0).

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up.

Select the desired wavelength range for scanning.
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Data Acquisition:

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of

chemical standards.
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General Workflow for Spectroscopic Analysis of Chemical Standards

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Process Raw Data
(e.g., Fourier Transform, Baseline Correction)

Interpret Spectra
(Chemical Shifts, Frequencies, m/z, λmax)

Compare with Reference Data

Characterize Compound
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of chemical

standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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